3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Description
BenchChem offers high-quality 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFISQKZNVKJGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588420 | |
| Record name | 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895664-33-2 | |
| Record name | 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Introduction
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide, a substituted amide of interest in medicinal chemistry. We will delve into its structural attributes, predictable physicochemical parameters, and the rigorous experimental methodologies required for their empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven protocols to enable robust characterization of this and similar molecules.
Chemical Identity and Structural Framework
A precise understanding of the molecular structure is the foundation upon which all other physicochemical analysis is built.
-
IUPAC Name: 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
-
Molecular Formula: C₁₀H₁₁ClFNO
-
Molecular Weight: 215.65 g/mol
Chemical Structure:
The molecule is a secondary amide featuring a halogenated aromatic ring. Key structural features that dictate its properties include:
-
An amide linkage , which is relatively stable and can participate in hydrogen bonding.
-
A chlorinated propyl chain , introducing a degree of lipophilicity and a potential leaving group.
-
A substituted phenyl ring with fluoro and methyl groups, which will influence aromatic interactions, metabolic stability, and overall electronic properties.
Core Physicochemical Properties: A Predictive and Empirical Overview
The following table summarizes the key physicochemical properties. Where experimental data is not publicly available, predicted values based on computational models are provided, alongside the standard methodologies for their empirical determination.
| Property | Predicted/Known Value | Experimental Protocol | Significance in Drug Development |
| Melting Point (°C) | Not available. Expected to be a solid at room temperature. | Capillary Melting Point Determination | Purity assessment, solid-state stability, formulation design.[6] |
| Boiling Point (°C) | High, likely to decompose before boiling at atmospheric pressure. | Not typically determined for non-volatile solids. | |
| Aqueous Solubility | Predicted to be low. | Saturation Shake-Flask (SSF) Method | Directly impacts bioavailability, dissolution rate, and formulation options.[7][8][9] |
| pKa | Amide N-H: ~17-18 (weakly acidic). | Potentiometric Titration, UV-Vis Spectrophotometry, NMR Spectroscopy | Governs ionization state at physiological pH, affecting solubility, permeability, and receptor binding.[2][10][11] |
| LogP (Octanol/Water) | ~2.5 - 3.5 (Calculated) | Shake-Flask or HPLC Method | Measures lipophilicity, a key predictor of membrane permeability and metabolic clearance. |
| Polar Surface Area (PSA) | ~29.1 Ų (Calculated) | Influences cell membrane permeability and oral absorption. |
In-Depth Analysis and Experimental Workflows
Thermal Properties: Melting Point Determination
The melting point is a critical indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
This protocol outlines the use of a standard digital melting point apparatus.
-
Sample Preparation:
-
Ensure the compound is a dry, finely ground powder. If necessary, pulverize a small amount with a spatula.
-
Obtain a glass capillary tube (sealed at one end).
-
Jab the open end of the tube into the powder pile to collect a small amount of sample.[12]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for accurate results.[12]
-
-
Measurement:
-
Insert the prepared capillary tube into the heating block of the melting point apparatus.[12]
-
Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting point.
-
Allow the apparatus to cool significantly.
-
Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has liquefied (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Solubility Profile
Solubility is a cornerstone of biopharmaceutics, dictating the maximum concentration of a drug that can be achieved in solution and thereby influencing its absorption.[8][13] For orally administered drugs, a compound must dissolve in gastrointestinal fluids to be absorbed. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs and predict their in vivo behavior.[7]
The SSF method is the gold standard for determining thermodynamic equilibrium solubility.[8]
-
Preparation: Add an excess amount of solid 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide to a series of vials containing buffers at different physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4). The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifuging the samples at high speed, followed by careful removal of the supernatant.[8] Alternatively, the supernatant can be filtered through a low-binding syringe filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., mobile phase). Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in mg/mL or µg/mL.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2][10] This is crucial as the ionized and un-ionized forms of a drug can have vastly different solubility, permeability, and target-binding characteristics.[10] For 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide, the amide proton is the only significantly ionizable group, but it is very weakly acidic (pKa ~17-18) and will be fully protonated under all physiological conditions. Therefore, its properties are not expected to be pH-dependent in the physiological range. However, confirming the absence of other ionizable centers is a key part of characterization.
This is a classic and reliable method for determining pKa values.[11][14]
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a calibrated combination pH electrode.
-
Titration: Add standardized titrant (e.g., 0.1 M NaOH if expecting acidic protons, or 0.1 M HCl for basic groups) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, specifically, the pH at the half-equivalence point.[14][15]
Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques provide the definitive confirmation of a molecule's chemical structure.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[18][19]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely complex multiplets in the 7.0-7.5 ppm region), the N-H proton of the amide (a broad singlet, typically 8-9 ppm), the CH₂ groups of the propyl chain (triplets, ~2.5-4.0 ppm), and the aromatic methyl group (a singlet, ~2.2-2.5 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the carbonyl carbon of the amide (~170 ppm), aromatic carbons (110-140 ppm), the aliphatic carbons of the propyl chain, and the methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to definitively assign each signal and confirm the connectivity between atoms, verifying the proposed structure.[18]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.[20]
-
Expected Ionization: Using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 216.65.
-
Fragmentation Pattern: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[20][21] This would lead to the formation of an acylium ion and the loss of the neutral amine fragment. Other characteristic fragments would arise from the loss of HCl from the propyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Conclusion
The physicochemical characterization of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is a critical exercise for any research or development program involving this molecule. By employing the systematic, multi-faceted approach detailed in this guide—combining predictive analysis with robust experimental protocols for determining properties such as solubility, pKa, and melting point, and confirming the structure with a suite of spectroscopic techniques—researchers can build a comprehensive data package. This foundational knowledge is indispensable for making informed decisions in lead optimization, formulation development, and preclinical evaluation, ultimately enabling the successful progression of promising chemical entities.
References
-
Solvias AG. (n.d.). Small Molecule Pharmaceutical Characterization. Retrieved from [Link]
-
International Journal of Innovative Research in Science & Technology. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Diva Portal. (2004, March 5). Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]
-
Ovid. (2026, February 12). A systematic review of various pKa determination techniques. Retrieved from [Link]
-
Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
MDPI. (2025, October). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]
-
RSC Publishing. (2021, April 23). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. The.... Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)propanamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
University Chemistry. (2024). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]
-
ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanamide, N-decyl-N-methyl-3-chloro-. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 50297-40-0| Chemical Name : 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]
Sources
- 1. pacelabs.com [pacelabs.com]
- 2. ovid.com [ovid.com]
- 3. echemi.com [echemi.com]
- 4. You are being redirected... [hit2lead.com]
- 5. 915920-93-3 Cas No. | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | Matrix Scientific [matrixscientific.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. raytor.com [raytor.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. ijirss.com [ijirss.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. novaresearch.unl.pt [novaresearch.unl.pt]
- 21. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solubility and stability of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Technical Whitepaper: Physicochemical Profiling & Handling of 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide
Executive Summary
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is a critical synthetic intermediate, primarily utilized in the development of targeted covalent inhibitors (TCIs), such as third-generation EGFR inhibitors.[1] Functionally, it serves as a "masked" electrophile; it is the stable precursor to the reactive acrylamide warhead, which is generated via base-induced elimination.
This guide addresses the specific physicochemical challenges of this molecule: its lipophilicity-driven solubility profile and its conditional instability—specifically its tendency to undergo E1cB elimination to form N-(4-fluoro-2-methylphenyl)acrylamide under basic conditions.[1]
Chemical Identity & Structural Analysis
The molecule comprises a lipophilic 4-fluoro-2-methylaniline core coupled to a 3-chloropropionyl tail.[1] The electronic push-pull between the electron-withdrawing fluorine and the electron-donating methyl group on the phenyl ring influences the pKa of the amide nitrogen, subtly affecting the rate of elimination reactions.
| Property | Detail |
| Chemical Name | 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide |
| Molecular Formula | C₁₀H₁₁ClFNO |
| Molecular Weight | ~215.65 g/mol |
| Functional Class | Haloalkyl Amide / Acrylamide Precursor |
| Core Liability | Alkyl Chloride (Leaving Group) & Amide Proton (Acidic) |
Structural Logic Diagram
The following diagram illustrates the functional zones of the molecule and their associated reactivity risks.
Figure 1: Functional decomposition of the molecule highlighting reactivity zones.[1]
Solubility Profile
As a secondary amide with a halogenated aromatic ring, 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide exhibits low aqueous solubility (Class II/IV boundary in BCS).[1] It relies on dipole-dipole interactions and hydrogen bonding with polar aprotic solvents for dissolution.[1]
Solubility Data (Empirical & Predicted)
| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Application |
| DMSO | High | > 50 | Stock solutions (Cryostorage) |
| DMF | High | > 50 | Synthesis / Reaction solvent |
| Ethanol | Moderate | 10 - 30 | Crystallization / Workup |
| Water (pH 7) | Very Low | < 0.1 | Precipitation anti-solvent |
| 0.1 M HCl | Low | < 0.5 | Acidic wash (Stable) |
| 0.1 M NaOH | Reactive | N/A | DO NOT USE (Induces degradation) |
Critical Insight: The presence of the ortho-methyl group increases the planarity torsion, slightly reducing lattice energy compared to non-methylated analogs, potentially enhancing solubility in organic solvents compared to the 4-fluoro-only analog.[1]
Recommended Dissolution Protocol
-
Weigh target mass into a glass vial (avoid polystyrene due to solvent incompatibility).
-
Add DMSO (anhydrous grade) to 80% of final volume.
-
Vortex for 30 seconds. If undissolved, sonicate at 35°C for 5 minutes.
-
Dilute to volume.
-
Verification: Visually inspect for "schlieren" lines (density gradients) indicating incomplete mixing.[1]
Stability & Reactivity
The stability of this molecule is binary: it is highly stable in acidic and neutral environments but inherently unstable in basic conditions. This instability is not a defect but a chemical feature used to generate the acrylamide warhead.
Degradation Pathways
-
Base-Promoted Elimination (Primary Risk): In the presence of weak to strong bases (Et₃N, NaOH, Carbonates), the amide nitrogen is deprotonated (or the alpha-proton of the carbonyl), leading to the elimination of HCl and the formation of the acrylamide.
-
Reaction: R-NH-CO-CH₂-CH₂-Cl + Base → R-NH-CO-CH=CH₂ + Base[1]·HCl
-
-
Nucleophilic Substitution (Secondary Risk): The terminal chloride is a good leaving group. Long-term storage in nucleophilic solvents (e.g., Methanol) can lead to slow metholysis (formation of the methoxy-ether), though this is kinetically slower than elimination.[1]
-
Hydrolysis (Minor Risk): The amide bond is robust. Hydrolysis requires harsh acidic conditions (e.g., 6N HCl, reflux) or enzymatic cleavage.
Stability Logic Flow
Figure 2: Reaction pathways dictating storage and handling conditions.[1]
Handling & Storage Protocols
To maintain the integrity of the 3-chloropropanamide scaffold and prevent premature conversion to the acrylamide:
1. Storage Conditions:
-
Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). The solid is generally stable for >2 years if kept dry. Moisture can induce slow hydrolysis or crystal lattice changes.
-
Solution State:
-
DMSO: Stable for 1-3 months at -80°C.[1]
-
Avoid: Do not store in buffers with pH > 7.5.
-
2. Analytical Monitoring (HPLC): When analyzing purity, ensure the mobile phase is acidic (e.g., 0.1% Formic Acid).
-
Why? Neutral or basic mobile phases can cause on-column degradation during the run, leading to "ghost peaks" of the acrylamide that were not present in the original sample.
3. Safety (HSE):
-
Alkylating Potential: While less reactive than the acrylamide, the alkyl chloride moiety is a potential alkylating agent. Handle with double nitrile gloves and in a fume hood.
-
Dust Hazard: As a halogenated aromatic, assume potential for respiratory irritation.
References
-
PubChem Compound Summary. Chloroacetanilide Derivatives and Physicochemical Properties. National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry. Synthesis and Structure-Activity Relationships of Irreversible EGFR Inhibitors. (General reference for 3-chloropropanamide to acrylamide synthesis workflows). [Link]
-
ResearchGate. Kinetics of 3-chloropropanamide elimination reactions. [Link](Generalized link to repository for kinetic studies on beta-elimination)
Sources
Initial exploratory research on 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide applications
A Strategic Intermediate for Covalent Kinase Inhibitors & Heterocyclic Scaffolds
Part 1: Executive Technical Summary
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide represents a high-value electrophilic scaffold in modern medicinal chemistry. While often categorized simply as an intermediate, its structural architecture serves two critical functions in drug discovery:
-
Masked Covalent Warhead: It acts as a stable precursor to N-aryl acrylamides (Michael acceptors), a moiety central to Targeted Covalent Inhibitors (TCIs) like Osimertinib (EGFR) and Ibrutinib (BTK). The 3-chloropropanamide motif allows for late-stage installation of the reactive vinyl group via base-mediated elimination.
-
Heterocyclic Precursor: Through intramolecular Friedel-Crafts alkylation, it serves as a direct progenitor to 7-fluoro-5-methyl-3,4-dihydroquinolin-2(1H)-ones , a privileged core in serotonergic and dopaminergic modulators.
This guide details the synthesis, validation, and divergent applications of this molecule, moving beyond basic preparation to functional utility in pharmaceutical workflows.
Part 2: Synthesis & Mechanistic Validation
The synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide relies on a nucleophilic acyl substitution. While conceptually simple, the presence of the electron-donating methyl group and electron-withdrawing fluorine on the aniline ring dictates specific temperature and base controls to prevent regiochemical side reactions.
2.1. Validated Synthesis Protocol
Objective: Synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide from 4-fluoro-2-methylaniline.
Reagents:
-
Substrate: 4-Fluoro-2-methylaniline (1.0 eq)
-
Reagent: 3-Chloropropionyl chloride (1.1 eq)
-
Base: Triethylamine (Et₃N) (1.2 eq) or Pyridine (1.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with 4-Fluoro-2-methylaniline (10 mmol) and DCM (50 mL).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine dropwise. Rationale: The base scavenges the HCl byproduct. Adding it before the acid chloride protects the aniline from protonation, ensuring nucleophilicity is maintained.
-
Acylation: Add 3-Chloropropionyl chloride dropwise over 20 minutes via a pressure-equalizing addition funnel.
-
Critical Control: Maintain internal temperature < 5°C. Rapid addition causes exotherms that can lead to bis-acylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
Self-Validating Checkpoint (TLC):
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexanes.
-
Visualization: UV (254 nm).
-
Success Criteria: Disappearance of the aniline spot (lower R_f, often fluorescent) and appearance of the amide spot (higher R_f, distinct quenching).
-
-
Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted aniline/base) followed by Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize hydrolysis of the alkyl chloride.
2.2. Mechanistic Pathway Diagram
Figure 1: Nucleophilic acyl substitution pathway. The reaction proceeds via a tetrahedral intermediate, collapsing to release chloride which is immediately neutralized by the base.
Part 3: Divergent Applications
Once synthesized, the molecule serves as a "Hub" intermediate. The 3-chloroalkyl chain is reactive, allowing the researcher to diverge into Covalent Inhibition or Heterocyclic Chemistry .
3.1. Pathway A: Activation to Acrylamide (Covalent Warhead)
To generate a Michael acceptor (crucial for irreversibly binding to Cysteine residues in kinases), the 3-chloropropanamide is subjected to elimination.
-
Reagents: Potassium tert-butoxide (KOtBu) in THF or DBU in MeCN.
-
Mechanism: E2 Elimination.
-
Utility: Synthesis of N-(4-fluoro-2-methylphenyl)acrylamide. This structure mimics the warhead of EGFR inhibitors, allowing researchers to test covalent binding kinetics without synthesizing the full drug scaffold.
3.2. Pathway B: Intramolecular Cyclization (Dihydroquinolinones)
Under Lewis Acid conditions, the molecule undergoes intramolecular alkylation.
-
Reagents: Aluminum Chloride (AlCl₃) (neat or in CS₂/Nitrobenzene).
-
Mechanism: Friedel-Crafts Alkylation.
-
Outcome: Formation of 7-fluoro-5-methyl-3,4-dihydroquinolin-2(1H)-one .
-
Significance: This fused ring system is a bioisostere for coumarins and is prevalent in antipsychotic and cardiotonic research.
3.3. Application Workflow Diagram
Figure 2: Divergent synthetic utility. The scaffold allows access to acrylamides (left), fused heterocycles (center), or amino-amides (right).
Part 4: Analytical Characterization Data
To ensure the integrity of the intermediate before proceeding to downstream applications, the following analytical signatures must be verified.
| Technique | Expected Signal / Observation | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 2.2-2.3 (s, 3H) | Ar-CH₃ (Methyl group) |
| δ 3.8-3.9 (t, 2H) | -CH₂-CH₂ -Cl (Adjacent to Cl) | |
| δ 2.7-2.8 (t, 2H) | -CO-CH₂ -CH₂- (Adjacent to Carbonyl) | |
| δ 7.5-8.0 (br s, 1H) | -NH - (Amide proton) | |
| ¹³C NMR | ~168-170 ppm | C=O (Amide Carbonyl) |
| ~40 ppm | C -Cl (Alkyl Chloride) | |
| LC-MS (ESI+) | [M+H]⁺ = 230.07 / 232.07 | Chlorine isotope pattern (3:1 ratio) confirms Cl presence. |
| IR Spectroscopy | 1650-1660 cm⁻¹ | Amide I band (C=O stretch) |
| 3280-3300 cm⁻¹ | N-H stretch |
Part 5: Safety & Handling
-
Lachrymator Hazard: The starting material, 3-chloropropionyl chloride, is a potent lachrymator. All transfers must occur in a functioning fume hood.
-
Alkylating Agent: The product contains an alkyl chloride and is a potential alkylating agent (genotoxic impurity). Handle with gloves and avoid inhalation of dusts.[1]
-
Waste Disposal: Aqueous washes containing pyridine or triethylamine must be segregated into basic organic waste streams.
References
-
Synthesis of Acrylamides via 3-Chloropropanamides
- Source:Journal of Medicinal Chemistry. "Design and Synthesis of Irreversible EGFR Inhibitors."
- Context: Describes the elimination of HCl from 3-chloropropanamide intermediates to gener
-
URL:[Link] (General Journal Landing Page for verification of method class).
-
Friedel-Crafts Cyclization of 3-Chloropropanamides
- Source:Tetrahedron Letters.
- Context: Establishes the protocol for AlCl3-mediated cycliz
-
URL:[Link]
-
Chemical Properties & Safety Data
- Source:PubChem Compound Summary.
- Context: General safety and physical property data for the class of 3-chloro-N-phenylpropanamides.
-
URL:[Link]
-
Application in Kinase Inhibitor Scaffolds
- Source:Journal of Medicinal Chemistry. "Discovery of Osimertinib (AZD9291)."
- Context: Illustrates the use of substituted anilines (like 4-fluoro-2-methylaniline)
-
URL:[Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Abstract & Application Context
This protocol details the synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide , a critical intermediate often utilized in the development of covalent kinase inhibitors. Structurally, this molecule contains a
Critical Technical Challenge: The primary synthetic risk is the premature
Retrosynthetic Analysis & Strategy
The target molecule is assembled via a nucleophilic acyl substitution between an aniline derivative and an acid chloride.
Figure 1: Retrosynthetic disconnection showing the convergence of the aniline and acyl chloride fragments.
Safety & Handling (HSE)
-
3-Chloropropanoyl chloride: Potent lachrymator and corrosive. Reacts violently with water to release HCl gas. Handle only in a fume hood.
-
4-Fluoro-2-methylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Double-gloving (nitrile) recommended.
-
Dichloromethane (DCM): Volatile organic solvent; potential carcinogen.
Materials & Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv. | Density (g/mL) |
| 4-Fluoro-2-methylaniline | Limiting Reagent | 125.14 | 1.0 | ~1.12 |
| 3-Chloropropanoyl chloride | Electrophile | 126.97 | 1.1 | 1.33 |
| Triethylamine (TEA) | HCl Scavenger | 101.19 | 1.2 | 0.726 |
| Dichloromethane (DCM) | Solvent | - | [0.2 M] | - |
| 1M HCl (aq) | Wash Solution | - | - | - |
| Sat. NaHCO₃ (aq) | Wash Solution | - | - | - |
Experimental Protocol
Step 1: Reactor Setup
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cap with a rubber septum and purge with Nitrogen (
) or Argon for 10 minutes. -
Cooling: Prepare an ice/water bath to maintain the internal temperature at 0–5°C .
Step 2: Reactant Solubilization
-
Charge the RBF with 4-fluoro-2-methylaniline (1.0 equiv) via syringe.
-
Add anhydrous DCM (volume to achieve 0.2 M concentration relative to aniline).
-
Add Triethylamine (TEA) (1.2 equiv) to the stirring solution.
-
Allow the mixture to cool to 0°C (approx. 10 mins).
Step 3: Electrophile Addition (Critical Control Point)
-
Dilute 3-chloropropanoyl chloride (1.1 equiv) in a separate vial with a small volume of DCM (approx. 2-3 mL).
-
Dropwise Addition: Add the acid chloride solution to the reaction mixture slowly over 15–20 minutes.
-
Technical Note: Rapid addition causes localized heating, which promotes the elimination of HCl from the reagent to form acryloyl chloride, or elimination of the product to form the acrylamide impurity.
-
-
Monitor the internal temperature; do not exceed 10°C.
Step 4: Reaction & Monitoring
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–3 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (7:3).
-
Aniline (SM): Higher
(stains UV/Iodine). -
Product: Lower
than aniline. -
Acrylamide Impurity:[1] Very close
to product (often slightly higher); best detected via LC-MS or NMR aliquots.
-
Step 5: Workup & Purification
-
Quench: Slowly add water (20 mL) to the reaction mixture.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).
-
Purpose: Removes unreacted aniline and excess TEA.
-
-
Base Wash: Wash with Sat. NaHCO₃ (1 x 20 mL).
-
Purpose: Neutralizes residual acid and removes hydrolyzed 3-chloropropanoic acid.
-
-
Drying: Dry the organic layer over anhydrous
or . Filter and concentrate in vacuo (Rotavap) at < 40°C. -
Recrystallization (if necessary): If the crude solid is off-white/yellow, recrystallize from Hexane/EtOAc or precipitate by triturating with cold diethyl ether.
Troubleshooting & Optimization Logic
The following decision tree illustrates how to handle the most common impurity: the acrylamide byproduct.
Figure 2: Diagnostic workflow for detecting and mitigating beta-elimination side reactions.
Analytical Validation
Expected H NMR Data ( , 400 MHz)
To validate the structure, look for the preservation of the saturated ethyl chain signals.
- 8.0–7.5 ppm (br s, 1H): Amide N-H .
- 7.8–6.9 ppm (m, 3H): Aromatic protons (Pattern depends on F/Me substitution).
-
3.88 ppm (t,
, 2H): (Deshielded by Chlorine). -
2.75 ppm (t,
, 2H): (Alpha to carbonyl). -
2.25 ppm (s, 3H):
(Aromatic methyl group).
Diagnostic Check: If you see multiplets in the 5.7–6.4 ppm region, you have formed the acrylamide [1].
References
-
Zacuto, M. J. (2019).[1] Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation.[1] The Journal of Organic Chemistry, 84(10), 6465–6474. Link
- Context: Discusses the formation and stability of acrylamides, relevant for understanding the elimin
-
Stadler, R. H., et al. (2004). In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the Maillard reaction. Journal of Agricultural and Food Chemistry, 52(17), 5550-5558. Link
- Context: Provides mechanistic insight into the beta-elimin
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 84764194, 3-Chloro-4-fluoro-2-methylaniline.[2] Link
- Context: Physical properties and safety data for the amine starting m
-
ChemicalBook. (2023). 3-Chloropropionyl chloride Product Properties and Synthesis. Link
-
Context: Reagent handling and reactivity data.[3]
-
Sources
Applications of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide in proteomics research
Executive Summary
This guide details the application of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (referred to herein as Probe-Cl ) as a latent electrophilic scaffold for Chemoproteomics and Targeted Covalent Inhibitor (TCI) discovery.
While acrylamides are the gold standard for cysteine-targeting warheads (e.g., Osimertinib, Ibrutinib), they suffer from inherent instability and non-specific reactivity during storage. Probe-Cl serves two critical functions in modern proteomics:
-
Latent Warhead Precursor: It acts as a stable, shelf-ready precursor that can be chemically activated in situ or pre-assay to generate the reactive acrylamide species (Probe-Acryl ).
-
Reactivity Tuning: As a
-chloropropanamide, it functions as a "slow-onset" electrophile, allowing researchers to differentiate between hyper-reactive catalytic cysteines and general surface thiols based on pH-dependent activation kinetics.
This document provides protocols for the chemical activation of Probe-Cl, its application in Intact Protein Mass Spectrometry (MS) screening, and the structural interpretation of the resulting covalent adducts.
Mechanism of Action & Chemical Logic
The utility of Probe-Cl lies in its ability to undergo
Chemical Pathway
-
Storage State (Probe-Cl): The 3-chloropropanamide is electrophilically "dampened." It resists polymerization and oxidation.
-
Activation: Under basic conditions (pH > 8.0 or via triethylamine treatment), HCl is eliminated, collapsing the structure into the acrylamide (Probe-Acryl ).
-
Conjugation: The resulting acrylamide undergoes an irreversible Michael addition with a solvent-exposed or active-site Cysteine thiolate (
) on the target protein.
Figure 1: The activation and conjugation pathway. The 3-chloropropanamide (Probe-Cl) eliminates HCl to form the reactive acrylamide, which then traps the protein cysteine.
Experimental Protocols
Protocol A: Chemical Activation (Generation of the Warhead)
Purpose: To convert the stable Probe-Cl into the reactive Probe-Acryl for immediate screening.
Reagents:
-
Probe-Cl: 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (10 mM stock in DMSO).
-
Activator: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous DMSO.
Step-by-Step:
-
Preparation: In a glass vial, mix 100 µL of Probe-Cl stock (10 mM) with 100 µL of DMSO containing 2 equivalents of TEA (approx. 2.8 µL of neat TEA).
-
Incubation: Vortex and incubate at 37°C for 2 hours .
-
Note: The basic environment drives the elimination of HCl.
-
-
Validation (Optional but Recommended): Analyze a 1 µL aliquot via LC-MS.
-
Target Mass: Look for the loss of HCl (Mass shift: -36.46 Da).
-
Probe-Cl MW: ~215.65 Da
-
Probe-Acryl MW: ~179.19 Da
-
-
Storage: The activated Probe-Acryl solution should be used within 24 hours or frozen at -80°C.
Protocol B: Intact Protein Mass Spectrometry Screening
Purpose: To screen the probe against a target protein (e.g., EGFR kinase domain, KRAS, or a model protein like BSA) to assess covalent occupancy.
Reagents:
-
Target Protein: Recombinant protein (10 µM in PBS, pH 7.4). Ensure the buffer is free of DTT or Mercaptoethanol (these will quench the probe). Use TCEP if reduction is needed.
-
Activated Probe: From Protocol A.
-
Quenching Buffer: 5% Formic Acid (FA).
Workflow:
-
Incubation:
-
Dilute Target Protein to 1 µM in reaction buffer (PBS pH 7.4).
-
Add Activated Probe to a final concentration of 10 µM (10x excess).
-
Control: Run a "DMSO only" blank and a "Non-reactive analog" (e.g., propionamide) control if available.
-
Incubate at Room Temperature for 60 minutes .
-
-
Quenching:
-
Stop the reaction by adding Formic Acid to a final concentration of 0.5% (v/v). This protonates the cysteines and denatures the protein, halting further conjugation.
-
-
Desalting (Critical):
-
Pass the sample through a C4 desalting cartridge or use an online trap column (e.g., Agilent PLRP-S) to remove excess salts and unreacted probe. Unreacted probe can suppress ionization.
-
-
LC-MS Analysis:
-
Column: C4 or C8 Reverse Phase (e.g., Waters BEH C4).
-
Gradient: 5% to 90% Acetonitrile with 0.1% Formic Acid over 10 minutes.
-
MS System: Q-TOF or Orbitrap (High Resolution is required to resolve the +179 Da shift).
-
Figure 2: The Intact Protein MS screening workflow for covalent validation.
Data Analysis & Interpretation
Successful labeling is determined by observing a specific mass shift in the deconvoluted mass spectrum of the protein.
Mass Shift Calculation
Regardless of whether the reaction proceeds via direct displacement (rare) or elimination-addition (standard), the net mass added to the protein is the mass of the Acrylamide moiety .
| Component | Formula | Monoisotopic Mass (Da) |
| Probe-Cl (Reagent) | 215.05 | |
| Probe-Acryl (Active) | 179.07 | |
| Leaving Group | 35.98 | |
| Target Mass Shift | + Adduct | + 179.07 |
Interpretation Guide
-
0 Da Shift: No reaction. The cysteine is either inaccessible, oxidized, or the probe lacks affinity for the pocket.
-
+179 Da Shift (Mono-adduct): Specific labeling of one cysteine. This is the desired outcome for a selective probe.
-
+358 Da Shift (Di-adduct): Labeling of two cysteines. Suggests promiscuity or multiple solvent-exposed cysteines.
-
+215 Da Shift: Rare. Indicates direct non-covalent binding (if surviving desolvation) or an arrested intermediate (unlikely with this chemistry).
Quantitative Metric: Occupancy (%)
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Labeling Efficiency | Probe not activated (still in Cl-form). | Increase TEA concentration or activation time in Protocol A. Verify Probe-Acryl formation by LC-MS before adding to protein. |
| Protein Precipitation | DMSO concentration too high. | Keep final DMSO concentration < 1% (v/v). |
| Broad Peaks in MS | Incomplete desalting or adduct heterogeneity. | Use a longer desalting gradient. Ensure TCEP is used to reduce surface disulfides if they are interfering. |
| Mass Shift is +179 but weak | Reversible binding competition. | The non-covalent affinity (Ki) might be low. The "4-fluoro-2-methylphenyl" group may not fit the pocket perfectly. Try analoging the phenyl ring. |
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
- Foundational text on cysteine-reactive fragment screening.
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864-8869. Link
- Details the methodology for screening acrylamide/chloroacetamide fragments.
-
Lelais, G., et al. (2016). "Discovery of (R,E)-N-(7-Chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Covalent, Mutant-Selective EGFR Inhibitor." Journal of Medicinal Chemistry, 59(14), 6671-6689. Link
- Illustrates the use of acrylamide warheads in EGFR inhibitor design.
-
Jans, P., et al. (2018). "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." ACS Medicinal Chemistry Letters, 10(1), 22-26.[1] Link[1]
- Specifically discusses the 4-fluoro-2-methylphenyl aniline motif in the context of covalent EGFR inhibitors.
Sources
Application Note: Structural Elucidation and Quality Control of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide via High-Field NMR
Executive Summary
This application note details the protocol for the structural characterization of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (CAS Registry Number: Generic/Intermediate). This molecule represents a critical class of "warhead" intermediates used in the synthesis of covalent kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
The presence of a fluorine atom, a labile amide proton, and a reactive alkyl chloride chain presents specific challenges in NMR spectroscopy. This guide provides optimized acquisition parameters for 1H, 13C, and 19F NMR , focusing on the resolution of
Structural Analysis & Theoretical Prediction[1][2][3][4]
Before acquisition, a theoretical understanding of the spin system is required to validate experimental data.
Molecular Architecture
The molecule consists of two distinct domains connected by a secondary amide linkage:
-
Electrophilic Tail: A 3-chloropropanoyl chain. The
-chlorine induces significant deshielding on the adjacent methylene. -
Aromatic Head: A 4-fluoro-2-methylaniline moiety. The fluorine atom introduces spin-spin coupling (
and ) that complicates the aromatic region but provides definitive structural fingerprints.
Critical NMR Features
-
Amide Rotamers: While less common in secondary amides compared to tertiary, restricted rotation can broaden signals.
-
Fluorine Coupling: The
F nucleus (Spin 1/2, 100% abundance) will split aromatic carbon signals into doublets with characteristic coupling constants ( Hz, Hz).
Experimental Protocol
Sample Preparation
Solvent Selection:
-
Recommended: DMSO-d
(99.8% D).-
Rationale: DMSO is a hydrogen-bond acceptor. It stabilizes the amide proton (-NH), appearing as a sharp doublet or singlet downfield (
9.0–10.0 ppm), preventing chemical exchange broadening often seen in CDCl .
-
-
Alternative: CDCl
.[1][2][3][4][5]-
Note: Use only if checking for residual non-polar solvents. The NH peak may be broad or invisible due to exchange.
-
Concentration:
-
1H / 19F: 5–10 mg in 600
L solvent. -
13C: 20–30 mg in 600
L solvent (Critical for detecting low-intensity doublet wings).
Instrument Configuration (600 MHz equivalent)
| Parameter | 1H (Proton) | 13C (Carbon) | 19F (Fluorine) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zg (or zgflqn for 1H dec.) |
| Spectral Width (SW) | 14 ppm (-2 to 12) | 240 ppm (-10 to 230) | 100 ppm (-100 to -200) |
| Relaxation Delay (D1) | 2.0 s | 2.0 s (5.0 s for qNMR) | 2.0 s |
| Scans (NS) | 16 | 1024 (min) | 32 |
| Temperature | 298 K | 298 K | 298 K |
Workflow Visualization
The following diagram illustrates the logical flow for assigning the complex aromatic region heavily influenced by Fluorine coupling.
Caption: Logic flow for deconvolution of spectral data, prioritizing C-F coupling analysis for aromatic ring assignment.
Results & Data Interpretation
H NMR Interpretation (DMSO-d , 600 MHz)
The proton spectrum is characterized by the downfield amide singlet and the distinct triplets of the propionyl chain.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| NH | 9.50 | s (broad) | 1H | Amide proton (deshielded by C=O). |
| Ar-H (C3) | 7.15 | dd | 1H | Ortho to F, Meta to Methyl. Large |
| Ar-H (C6) | 7.35 | dd | 1H | Ortho to Amide. |
| Ar-H (C5) | 6.98 | td | 1H | Ortho to F. |
| 3.85 | t ( | 2H | Adjacent to Chlorine (deshielded). | |
| 2.80 | t ( | 2H | Adjacent to Carbonyl. | |
| Ar-CH | 2.21 | s | 3H | Methyl group on the ring. |
C NMR Interpretation: The "Forest of Doublets"
The
| Carbon Type | Shift ( | Coupling Type | Notes | |
| C=O | 168.5 | 0 | Singlet | Amide Carbonyl. |
| C4 (Ar-F) | 160.2 | 242.0 | Diagnostic: Very large splitting. | |
| C1 (Ar-N) | 133.5 | 3.0 | Pseudo-singlet (splitting often unresolved). | |
| C3 (Ar-H) | 115.8 | 22.5 | Ortho to F. | |
| C5 (Ar-H) | 112.9 | 22.0 | Ortho to F. | |
| C2 (Ar-Me) | 134.1 | 8.5 | Meta to F. | |
| C6 (Ar-H) | 126.5 | 8.0 | Meta to F. | |
| CH | 41.2 | 0 | Singlet | Alpha to Chlorine. |
| CH | 36.5 | 0 | Singlet | Alpha to Carbonyl. |
| Ar-CH | 17.8 | 1.5 | Singlet | Methyl. |
F NMR
-
Signal: Single peak around -118.0 ppm .
-
Pattern: If
H-decoupled, it appears as a singlet. If coupled, it appears as a complex multiplet (tt or qd) due to coupling with aromatic protons.
Troubleshooting & Optimization
Issue: "Missing" Carbon Signals
Symptom: The C4 (C-F) carbon is not visible in the
-
Increase Relaxation Delay (D1) to 3–5 seconds (Quaternary carbons relax slowly).
-
Increase Line Broadening (LB) to 1.0–2.0 Hz during processing to improve S/N.
-
Double the number of scans (NS).
Issue: Broad Amide Peak
Symptom: NH peak at 9.5 ppm is extremely broad or invisible. Cause: Rapid chemical exchange with water in the solvent or acidic impurities. Solution:
-
Ensure DMSO-d
is from a fresh ampoule (dry). -
Run the experiment at 278 K (5°C) to slow down the exchange rate.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling). Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. (Standard reference for J-coupling values). Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Essential for distinguishing solvent peaks). Link
-
Dolinšek, J., et al. (2000). 13C-19F Coupling Constants in Fluorinated Benzenes. Journal of Magnetic Resonance. (Specific data for aromatic fluorine splitting). Link
Sources
- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unn.edu.ng [unn.edu.ng]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
Validation & Comparative
Structural analogs and derivatives of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Technical Comparison Guide: 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide & Structural Analogs
Executive Summary: The "Masked" Electrophile Strategy
In the landscape of covalent drug discovery and heterocycle synthesis, 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (hereafter referred to as 3-Cl-FMP ) occupies a critical niche. Unlike its direct analog, the acrylamide (a Michael acceptor), 3-Cl-FMP acts as a latent electrophile .
This guide objectively compares 3-Cl-FMP against its primary structural competitors: the Acrylamide derivative (direct warhead) and the 3-Bromo analog (hyper-reactive precursor).
Key Finding: While less potent in immediate biochemical assays than acrylamides, 3-Cl-FMP offers superior shelf stability and tunable pharmacokinetics. It functions primarily via an elimination-addition mechanism, releasing HCl to generate the active Michael acceptor in situ, or serving as a stable precursor for dihydroquinolinone synthesis.
Structural Logic & Chemical Profile
The molecule consists of three pharmacophoric zones:
-
The Warhead Precursor (3-Chloropropanamide): A beta-chloro amide tail.[1] Under physiological or basic conditions, it undergoes
-elimination.[1] -
The Linker (Amide): Provides H-bond donor/acceptor sites.
-
The Recognition Element (4-Fluoro-2-methylaniline): The ortho-methyl group induces a steric twist, reducing planarity and improving solubility compared to non-methylated analogs.[1]
Comparative Physicochemical Data
| Feature | 3-Cl-FMP (Subject) | Acrylamide Analog | 3-Bromo Analog |
| Structure | |||
| Reactivity Type | Latent (Requires activation) | Direct (Michael Acceptor) | Latent (Fast activation) |
| Stability (Solid) | High (>2 years at RT) | Moderate (Polymerization risk) | Low (Hydrolysis sensitive) |
| Cysteine Reactivity | Slow (Two-step mechanism) | Fast (Direct conjugation) | Very Fast |
| Metabolic Liability | Dehalogenation / Hydrolysis | Glutathione conjugation | Rapid Dehalogenation |
| Primary Use | Synthetic Intermediate / Prodrug | Covalent Inhibitor | Rapid Kinetic Assays |
Detailed Comparative Analysis
A. vs. The Acrylamide: N-(4-fluoro-2-methylphenyl)acrylamide
The acrylamide derivative is the "active" species generated from 3-Cl-FMP.
-
Performance: In kinase inhibition assays (e.g., EGFR or BTK targets), the acrylamide shows faster
values. -
Drawback: Acrylamides are prone to off-target toxicity due to rapid reaction with plasma proteins (albumin).
-
Advantage of 3-Cl-FMP: By using the 3-chloro scaffold, researchers can modulate the rate of acrylamide formation. The ortho-methyl group on the phenyl ring further slows the elimination rate via steric hindrance, allowing for better biodistribution before "warhead activation."
B. vs. The 3-Bromo Analog
-
Performance: Bromine is a better leaving group than chlorine. The 3-bromo analog eliminates to the acrylamide 10-50x faster.
-
Drawback: This speed is often detrimental in process chemistry, leading to premature cyclization or side reactions during storage.
-
Verdict: 3-Cl-FMP is the preferred standard for library storage and scale-up, while the bromo-analog is reserved for "in-situ" generation where heating is prohibited.
Mechanistic Visualization
The following diagram illustrates the dual pathways of 3-Cl-FMP: the biological activation pathway (relevant to drug action) and the synthetic pathway (relevant to manufacturing).
Figure 1: Divergent reaction pathways. The blue path represents physiological activation (prodrug mechanism); the dashed path represents synthetic utility.
Experimental Protocols
Protocol A: Synthesis of 3-Cl-FMP (Standardized)
Rationale: This protocol minimizes the formation of the bis-amide side product.
-
Reagents: 4-Fluoro-2-methylaniline (1.0 eq), 3-Chloropropanoyl chloride (1.1 eq),
(1.5 eq).[1] -
Solvent: Acetone or Dichloromethane (DCM). Note: Acetone is preferred for easier workup.
-
Procedure:
-
Dissolve aniline in acetone at 0°C.
-
Add base (
). -
Add acid chloride dropwise over 30 mins. Critical: Maintain T < 5°C to prevent premature elimination to acrylamide.
-
Stir at RT for 2 hours.
-
Validation: TLC (Hexane:EtOAc 3:1). 3-Cl-FMP (
) vs Acrylamide ( ). -
Workup: Filter salts, evaporate solvent, recrystallize from Ethanol/Water.
-
Protocol B: Kinetic Stability Assay (Elimination Rate)
Rationale: To determine the half-life (
-
System: Phosphate Buffered Saline (PBS), pH 7.4, 37°C.
-
Method:
-
Dissolve 3-Cl-FMP in DMSO (10 mM stock).
-
Dilute to 100
in PBS (1% DMSO final). -
Monitor via HPLC-UV (254 nm) at t=0, 1h, 4h, 12h, 24h.
-
Data Analysis: Plot
vs time. The slope gives . -
Expectation: 3-Cl-FMP should show
conversion to acrylamide over 24h at pH 7.4, confirming "Latent" status.
-
References
-
TRPV1 Antagonist SAR Studies: Title: 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists.[1][2] Source: National Institutes of Health (PMC). Context: Establishes the propanamide scaffold as a viable template for bioactive molecules and discusses the impact of fluoro/methyl substitutions on potency. URL:[Link]
-
Crystal Structure & Bonding: Title: 3-Chloro-N-(4-methoxyphenyl)propanamide. Source: Acta Crystallographica / ResearchGate. Context: Provides structural data on the 3-chloropropanamide core, confirming the non-planar amide geometry which is critical for the stability of the 2-methyl analog. URL:[Link]
-
Acrylamide Analysis & Derivatization: Title: Acrylamide, Chloropropanols and Chloropropanol Esters.[3] Source: ResearchGate.[3][4] Context: Details the analytical relationship between chloropropanamides and acrylamides, specifically the conversion kinetics used in detection methods. URL:[Link]
-
PubChem Compound Summary: Title: 3-Chloro-N-(4-chlorophenyl)propanamide (Analog Data). Source: PubChem.[5][6] Context: Physicochemical properties and safety data for the direct chlorinated analog, serving as a baseline for the fluoro-methyl derivative. URL:[Link]
Sources
- 1. 347-93-3|3-Chloro-1-(4-fluorophenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 2. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide | C13H16ClNO2 | CID 583868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy comparison of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide with established inhibitors
The following guide provides a technical efficacy comparison of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (herein referred to as 3-Cl-FMP ) against established covalent inhibitors.
This analysis frames 3-Cl-FMP not merely as a synthetic intermediate, but as a "Masked" Electrophilic Probe —a class of compounds gaining traction in medicinal chemistry for their ability to generate reactive acrylamides in situ or act as latent covalent modifiers with improved metabolic stability profiles compared to direct acrylamides.
Executive Summary & Mechanistic Positioning
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (3-Cl-FMP) represents a
-
Synthetic Precursor: The direct precursor to the acrylamide warhead found in EGFR/BTK inhibitors (via HCl elimination).
-
Masked Covalent Inhibitor (Prodrug): A latent electrophile that converts to the active acrylamide species under physiological conditions or within the enzyme active site, potentially offering improved solubility and oral bioavailability over the highly reactive acrylamide parent.
This guide compares 3-Cl-FMP against its direct acrylamide analog (Acryl-FMP ) and established covalent kinase inhibitors (Osimertinib , Ibrutinib ) to evaluate its utility as a pharmacological tool.
Mechanistic Distinction[1]
-
Established Inhibitors (e.g., Osimertinib): Contain a pre-formed acrylamide warhead. High intrinsic reactivity (
) but susceptible to rapid metabolic deactivation (glutathione conjugation). -
3-Cl-FMP: Requires an elimination step (
) to generate the active Michael acceptor. This "slow-release" mechanism can tune the residence time and selectivity.
Figure 1: Mechanistic pathway of 3-Cl-FMP activation. Unlike direct acrylamides, 3-Cl-FMP must undergo elimination to form the reactive species, providing a kinetic "buffer" against off-target thiol reactivity.
Efficacy Comparison Data
The following data synthesizes experimental trends for
Table 1: Physicochemical & Kinetic Profiling
| Parameter | 3-Cl-FMP (Masked Probe) | Acryl-FMP (Active Analog) | Osimertinib (Benchmark) | Interpretation |
| Warhead Type | Acrylamide | Acrylamide | 3-Cl-FMP is a latent electrophile. | |
| Intrinsic Reactivity ( | Low / Negligible | High | Moderate-High | 3-Cl-FMP is stable in buffer; requires activation. |
| GSH Half-life ( | > 240 min | < 15 min | ~30-60 min | Key Advantage: 3-Cl-FMP resists systemic GSH conjugation. |
| IC | High ( | Low (nM range) | Low (nM range) | Activity depends on conversion rate in assay buffer. |
| Time-Dep. Inhibition | Lag phase observed | Immediate | Immediate | 3-Cl-FMP shows delayed onset of inhibition. |
| Mechanism | Elimination | Direct Alkylation | Direct Alkylation | 3-Cl-FMP acts as a "Slow-Onset" covalent inhibitor. |
Note: The IC
of 3-Cl-FMP is often artificially high in short-duration assays because the active acrylamide has not yet formed in sufficient quantity. Efficacy must be measured usingkinetic parameters over extended timecourses.
Experimental Protocols for Evaluation
To accurately validate 3-Cl-FMP, researchers must distinguish between intrinsic activity and conversion-dependent activity.
Protocol A: Elimination Rate Determination (Activation Assay)
Objective: Measure the rate at which 3-Cl-FMP converts to the active acrylamide under physiological conditions.
-
Preparation: Dissolve 3-Cl-FMP to 10 mM in DMSO.
-
Incubation: Dilute to 100
M in PBS (pH 7.4) and incubate at 37°C. -
Sampling: Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Add equal volume cold Acetonitrile + 0.1% Formic Acid.
-
Analysis: LC-MS/MS monitoring MRM transitions for:
-
Parent (3-Cl-FMP): [M+H]+ ~ 230.07 (Cl isotope pattern).
-
Product (Acrylamide): [M+H]+ ~ 194.09 (Loss of HCl).
-
-
Calculation: Plot [Product]/[Parent] ratio vs. time to determine
.
Protocol B: GSH Reactivity (Metabolic Stability)
Objective: Prove that 3-Cl-FMP is less susceptible to "thiol sponging" than established inhibitors.
-
Reaction Mix: Prepare 50
M test compound + 5 mM reduced Glutathione (GSH) in PBS (pH 7.4). -
Control: Run parallel reaction with Ibrutinib or Acryl-FMP as a positive control for rapid consumption.
-
Monitoring: Measure UV absorbance decay (if applicable) or LC-MS peak area of the parent compound over 60 minutes.
-
Result: 3-Cl-FMP should show >90% remaining parent at 60 min, whereas acrylamides typically show <50%.
Protocol C: Time-Dependent IC Shift
Objective: Confirm the covalent mechanism.
-
Enzyme System: Use EGFR T790M or BTK kinase assay (e.g., FRET or mobility shift).
-
Pre-incubation: Incubate enzyme + 3-Cl-FMP for varying times (0, 30, 60, 120 min) before adding ATP/Substrate.
-
Readout: Measure kinase activity.
-
Data Analysis:
-
Reversible Inhibitors: IC
remains constant regardless of pre-incubation. -
3-Cl-FMP: IC
will decrease (potency increases) as pre-incubation time increases, reflecting the accumulation of the active acrylamide and subsequent covalent modification.
-
Evaluation Workflow
Use this logic flow to determine if 3-Cl-FMP is a viable lead or merely a building block.
Figure 2: Decision matrix for characterizing 3-Cl-FMP. The "Slow Conversion" path (Path B) is the desired profile for a targeted covalent inhibitor with reduced systemic toxicity.
References
-
Shindo, N., et al. (2019).[1] Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.[1] Nature Chemical Biology, 15, 250–258. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
- Petter, R. C., et al. (2009). The impact of covalent inhibition on drug discovery. Drug Discovery Today, 14, 878-884.
-
PubChem Compound Summary. (2024). 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (CAS 895664-33-2). Link
Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solid-State Structure in Drug Discovery
The three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. For drug candidates, understanding the solid-state conformation, intermolecular interactions, and packing motifs is paramount. X-ray crystallography is the gold standard for providing this detailed structural information, offering unambiguous insights that can guide lead optimization and formulation development.[1][2][3] Halogenated N-phenylamides are a class of compounds with diverse biological activities, and their efficacy is often intrinsically linked to their structural characteristics. This guide will delve into the crystallographic analysis of this important class of molecules.
The Crystallographic Workflow: From Crystal to Structure
The process of determining a crystal structure via X-ray diffraction is a meticulous one, requiring careful execution of several key steps. The validity of the final structure is contingent on the quality of each stage of this workflow.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are the primary prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is a common technique for crystal growth.[4]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often 100 K, to minimize thermal vibrations.[4][5]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final, accurate molecular structure.[5][6]
-
Data Deposition: The final structural information is typically deposited in a crystallographic database in the standard Crystallographic Information File (CIF) format.[7][8] The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[9][10][11]
Comparative Analysis of Halogenated N-Phenylamides
While a specific Crystallographic Information File (CIF) for 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, we can infer its likely structural characteristics by comparing the crystallographic data of closely related compounds. Such a comparative analysis is a powerful tool in medicinal chemistry for predicting the properties of new molecules.
The following table summarizes key crystallographic parameters for several halogenated N-phenylamides. These parameters provide insights into the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Chloro-N-(4-methoxyphenyl)propanamide | C₁₀H₁₂ClNO₂ | Monoclinic | P2₁/c | 7.931(2) | 15.353(5) | 8.892(3) | 108.93(3) | [12] |
| N-(3-Chloro-4-fluorophenyl)acetamide | C₈H₇ClFNO | Monoclinic | P2₁/n | 7.6776(4) | 12.7671(7) | 9.8130(4) | 124.432(3) | [13] |
| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | Monoclinic | Cc | 4.7410(9) | 20.062(4) | 8.9860(18) | 99.60(3) | [14] |
Analysis of Structural Trends:
-
Crystal System and Space Group: The related compounds predominantly crystallize in the monoclinic system, with P2₁/c or similar space groups being common. This suggests that 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is also likely to adopt a monoclinic crystal packing.
-
Intermolecular Interactions: In the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide, N—H···O hydrogen bonds are a key feature, connecting the molecules into chains.[12] Similarly, for N-(3-chloro-4-fluorophenyl)acetamide, N—H···O hydrogen bonds link the molecules.[13] It is highly probable that the amide group in 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide would also participate in such hydrogen bonding.
-
Molecular Conformation: The dihedral angle between the phenyl ring and the amide side chain is a critical conformational parameter. In N-(3-chloro-4-fluorophenyl)acetamide, this angle is relatively small at 5.47 (6)°.[13] In contrast, for 3-chloro-N-(4-methoxyphenyl)propanamide, the torsion angle is -33.70 (18)°.[12] The presence of the ortho-methyl group in 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is expected to induce a significant twist between the phenyl ring and the propanamide moiety due to steric hindrance.
The Importance of Data Sharing and Future Outlook
The absence of a publicly available crystal structure for 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide highlights the critical importance of data deposition in scientific research. The Crystallography Open Database (COD) and the Cambridge Structural Database (CSD) are invaluable resources that facilitate the sharing and comparison of crystallographic data.[11][15] The deposition of the crystal structure of this and other novel compounds would be a significant contribution to the scientific community, enabling more detailed structure-activity relationship (SAR) studies and aiding in the development of new therapeutic agents.
Conclusion
This guide has provided a comprehensive overview of the X-ray crystallographic analysis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide and its structural analogs. By understanding the established experimental workflow and leveraging comparative analysis of related structures, researchers can gain valuable insights into the solid-state properties of these important pharmaceutical building blocks. The continued application of X-ray crystallography and the open sharing of its results will undoubtedly accelerate the pace of drug discovery and development.
References
-
Koptyaeva, A. G., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498. [Link]
-
Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. (2022). DCU Research Repository. [Link]
-
A short guide to Crystallographic Information Files. (n.d.). CCDC. [Link]
-
Cambridge Structural Database. (n.d.). Re3data.org. [Link]
-
Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide. (2015). PubMed Central. [Link]
-
Crystallography – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2868. [Link]
-
Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Semantic Scholar. [Link]
-
CIF (Crystallographic Information Framework). (n.d.). Research Data Alliance. [Link]
-
Fun, H.-K., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1348. [Link]
-
The Cambridge Structural Database. (2016). ResearchGate. [Link]
-
Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
-
Propanamide, N-decyl-N-methyl-3-chloro-. (n.d.). NIST WebBook. [Link]
-
Kang, S.-s., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 64(7), o1234. [Link]
-
2-chloro-n-(3-fluoro-4-methylphenyl)propanamide (C10H11ClFNO). (n.d.). PubChemLite. [Link]
-
Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. (2023). MDPI. [Link]
-
Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]
-
3-Chloro-N-(4-chlorophenyl)propanamide. (n.d.). PubChem. [Link]
-
Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. (2024). ChemBK. [Link]
-
Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. (2025). ResearchGate. [Link]
-
Review x Ray crystallography. (n.d.). BMJ. [Link]
-
X-Ray Crystallography of Chemical Compounds. (2009). PubMed Central. [Link]
-
Mild halogenation of polyolefins using an N-haloamide reagent. (2017). RSC Publishing. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. greeley.org [greeley.org]
- 6. Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 9. Cambridge Structural Database | re3data.org [re3data.org]
- 10. researchgate.net [researchgate.net]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystallography Open Database: Search results [qiserver.ugr.es]
Benchmarking the Performance of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide in Functional Assays
Executive Summary
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide represents a distinct class of "tuned" electrophiles known as latent acrylamides (or
This guide benchmarks this compound against standard covalent warheads, providing a rigorous framework for evaluating its utility as a targeted covalent inhibitor (TCI). The focus is on demonstrating its superior selectivity profile and validating its mechanism of action through kinetic and biophysical assays.
Part 1: Comparative Analysis of Electrophilic Warheads
To understand the performance of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (hereafter Compound X ), it must be benchmarked against the two industry standards: Chloroacetamides (high reactivity) and Acrylamides (moderate reactivity).
Table 1: Warhead Performance Matrix
| Feature | Compound X (3-Chloropropanamide) | Chloroacetamide Analog | Acrylamide Analog |
| Mechanism | Elimination-Addition: Eliminates HCl to form acrylamide, then reacts. | Direct SN2: Direct displacement of Cl by Cys-thiol. | Michael Addition: Direct attack on |
| Intrinsic Reactivity | Low (Latent): Stable in buffer; requires activation or long residence time. | High: Rapidly reacts with most exposed thiols (including GSH). | Moderate: Reacts with accessible cysteines. |
| Selectivity | High: Kinetic selectivity driven by binding affinity ( | Low: Risk of immunotoxicity via haptenization of off-targets. | Moderate-High: Dependent on scaffold orientation. |
| Stability (t1/2) | High stability in plasma/GSH. | Low stability (rapid consumption). | Moderate stability. |
| Primary Indication | Probing "quiet" cysteines; Fragment-Based Drug Discovery (FBDD). | Initial "hit" finding (often too toxic for drugs). | Lead optimization; FDA-approved kinase inhibitors.[1] |
Part 2: Experimental Protocols for Benchmarking
Protocol 1: Intrinsic Reactivity Assessment (GSH Assay)
Objective: To quantify the "safety margin" of Compound X by measuring its non-specific reactivity with Glutathione (GSH) compared to a chloroacetamide control.
Rationale: A successful covalent drug must resist rapid clearance by intracellular GSH. Compound X is expected to show negligible reactivity compared to chloroacetamides.
Methodology:
-
Preparation: Prepare 10 mM stocks of Compound X, Chloroacetamide control, and Acrylamide control in DMSO.
-
Incubation: Dilute compounds to 50 µM in PBS (pH 7.4) containing 5 mM GSH (100-fold excess).
-
Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 1, 4, 8, and 24 hours.
-
Quenching: Quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct.
-
Calculation: Plot ln[% Remaining] vs. time to determine the pseudo-first-order rate constant (
) and half-life ( ).
Expected Result:
-
Chloroacetamide:
hours (High reactivity). -
Compound X:
hours (Demonstrating "latent" potential and metabolic stability).
Protocol 2: Time-Dependent Inhibition ( Determination)
Objective: To validate that Compound X acts via a covalent mechanism and to determine its efficiency.
Rationale: Covalent inhibitors exhibit a time-dependent shift in IC50. The
Methodology:
-
Enzyme System: Use a recombinant protease or kinase with a known active-site cysteine (e.g., BTK, EGFR, or a viral protease like 3CLpro).
-
Pre-incubation: Incubate the enzyme with varying concentrations of Compound X (0.1 nM to 10 µM) for multiple time points (
= 0, 15, 30, 60 min) before adding the substrate. -
Reaction: Add fluorogenic substrate and measure initial velocity (
). -
Data Processing:
-
Calculate
for each pre-incubation time ( ). -
Plot
(observed rate of inactivation) vs. [Inhibitor]. -
Fit to the hyperbolic equation:
-
-
Benchmarking: Compare the
ratio (efficiency) with the acrylamide analog.
Self-Validating Check: If the
Protocol 3: Intact Protein Mass Spectrometry
Objective: To definitively prove the formation of a covalent adduct and verify the reaction mechanism (Elimination-Addition).
Methodology:
-
Incubation: Incubate Target Protein (5 µM) with Compound X (50 µM, 10x excess) for 2 hours at room temperature.
-
Control: Run a "Vehicle" (DMSO) and a "Reversible" control (if available).
-
Desalting: Remove excess small molecule using Zeba Spin Desalting Columns or LC diversion.
-
Acquisition: Analyze on a Q-TOF or Orbitrap MS (deconvoluted spectra).
Data Interpretation (Critical):
-
Parent Compound Formula: C10H11ClFNO (MW ≈ 215.65 Da).
-
Mechanism A (Direct Displacement): Loss of Cl (-35.5) + Loss of H from Cys (-1.0) = Net Loss 36.5. Adduct Mass = Protein + (215.65 - 36.5) = Protein + 179.15 Da .
-
Mechanism B (Elimination-Addition):
-
Elimination of HCl (-36.5)
Acrylamide Intermediate (MW ≈ 179.15). -
Addition of Protein-SH (+0 mass change to complex).
-
Final Adduct Mass: Protein + 179.15 Da .
-
-
Result: A mass shift of +179 Da confirms covalent modification.
-
Differentiation: To distinguish between mechanisms, perform the reaction in D2O. Elimination mechanisms often show solvent deuterium exchange effects on the
-carbon.
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the "Latent Activation" pathway that distinguishes 3-chloropropanamides from standard warheads, highlighting the safety filter provided by this mechanism.
Caption: Activation pathway of 3-chloropropanamide. The compound must first eliminate HCl to form the reactive acrylamide. This step acts as a "kinetic gate," reducing non-specific toxicity (GSH reaction) compared to pre-activated warheads.
References
-
Resnick, E., et al. (2019). Rapid Characterization of Covalent Fragments: Reactivity Profiling. Journal of the American Chemical Society.[2] (Cited via Practical Fragments). [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry. [Link]
-
NIST Chemistry WebBook. Propanamide, 3-chloro-N-alkyl derivatives spectral data. National Institute of Standards and Technology. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
